Spiro-OMeTAD

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Spiro-MeOTAD is a stable and efficient hole-transport material in organic light-emitting devices and in solid-state dye-sensitized solar cells (ssDSSCs). It yields higher ssDSSC efficiency compared to the liquid electrolyte for DSSC solar cells due to its reasonable charge carrier mobility and its amorphous nature and high solubility, which enables excellent infiltration into mesoporous titania films. Neutral spiro-MeOTAD absorbs light in the UV region of the spectrum, while its oxidized forms exhibit strong absorptions throughout the visible and near-infrared ranges.

科学研究应用

钙钛矿太阳能电池 (PSCs) - 空穴传输层

Spiro-OMeTAD 被广泛认为是钙钛矿太阳能电池中空穴传输层 (HTL) 的重要材料。 它促进正电荷载流子 (空穴) 从钙钛矿层到电极的移动 。这种化合物由于其提高器件稳定性和性能的能力,一直处于高效 PSCs 的最前沿。 已经探索了对 this compound 的修饰,例如掺杂锂盐,以增强其电学性能 。

有机半导体 - 电子器件

作为一种有机半导体,this compound 有助于开发超越太阳能电池的薄膜电子器件。 它的电子和形态特性对于有机发光二极管 (OLED) 和有机场效应晶体管 (OFET) 等器件的性能至关重要 。

界面工程 - 表面钝化

This compound 衍生物用作表面钝化分子,以改善 PSCs 中钙钛矿层与载流子选择层之间的界面。 这通过减少缺陷密度和加速空穴提取来提高电池的效率和稳定性 。

自由基掺杂策略

已经采用涉及自由基的创新掺杂策略来提高 this compound 的电导率。 这种方法将电导率与功函数可调性解耦,为优化光电器件提供了新的途径 。

环境稳定性 - 疏水性

基于 this compound 的分子的疏水性有助于 PSCs 的环境稳定性。 这种特性在防止水分引起的降解方面特别有利,而水分引起的降解是太阳能电池寿命中的一个常见挑战 。

离子调制掺杂

已经探索了 this compound 的离子调制掺杂以实现更高效、更稳定的 PSCs。 这种方法涉及使用离子盐来调节空穴极化的能级,从而增强材料的功函数和电导率 。

光伏研究 - 指导原则

This compound 为开发下一代 HTLs 的指导原则提供了重要见解。 对其特性的研究使人们更好地了解了材料要作为 HTL 取得成功所需的条件,包括与掺杂剂和环境应激源的相互作用 。

光电应用 - 设计策略

从 this compound 在 PSCs 中的应用中吸取的经验教训正在应用于其他类型的有机电子器件。 它的成功激发了新材料的设计策略,旨在提高各种光电应用的稳定性、效率和商业化前景 。

作用机制

Target of Action

The primary target of Spiro-OMeTAD is to serve as a hole transport layer (HTL) in perovskite solar cells . The choice of HTLs is a key factor for achieving efficient and stable PSCs . This compound has been proven to be the most suitable small molecule HTL material in n–i–p PSCs .

Mode of Action

This compound interacts with its targets primarily through oxidation . The oxidation of this compound is facilitated by complexation between the zinc cation and tert-butylpyridine (tBP) even in the absence of oxygen and light . In addition, electron transfer from neutral this compound to radicals provides free holes to instantly increase the conductivity and work function .

Biochemical Pathways

The key biochemical pathway affected by this compound involves the oxidation process . The oxygen oxidizes the this compound film while LiTFSI acts as a mediator in the reaction between O2 and this compound, producing a TFSI-stabilized radical cation along with lithium oxides .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its properties related to its distribution and action within the PSC. Single crystals of Spiro(TFSI)2 were grown, and the optical and electronic properties were characterized and compared with neutral this compound .

Result of Action

The result of this compound’s action is an increase in the conductivity and hole mobility of the HTL in PSCs . This leads to an improvement in the power conversion efficiency (PCE) of PSCs .

Action Environment

The action of this compound is significantly influenced by environmental factors, including oxygen and moisture levels . The traditional oxidation process relies on the slow ingress of O2 into and diffusion through this compound:LiTFSI, which would usually take several hours or days and is heavily dependent on ambient conditions .

生物活性

Spiro-OMeTAD (2,2',7,7'-tetrakis-(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene) is a small organic molecule widely recognized as a hole transport material (HTM) in perovskite solar cells (PSCs). Its unique structure and electronic properties have made it a focal point of research aimed at improving the efficiency and stability of PSCs. This article delves into the biological activity of this compound, exploring its interactions, modifications, and applications in various fields.

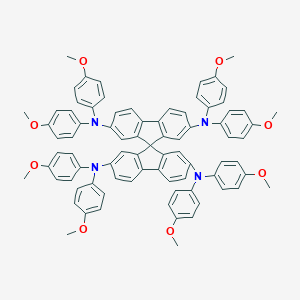

Molecular Structure

This compound features a spirobifluorene core that facilitates efficient charge transport due to its robust π-conjugated system. The presence of methoxy groups enhances solubility and electronic properties, making it an ideal candidate for HTMs.

Key Properties

- Molecular Weight : 404.5 g/mol

- Energy Levels :

- Highest Occupied Molecular Orbital (HOMO): ~5.14 eV

- Lowest Unoccupied Molecular Orbital (LUMO): ~3.85 eV

- Solubility : Soluble in common organic solvents like chlorobenzene.

This compound exhibits notable biological activity primarily through its role as an electron donor in various chemical reactions. Its ability to donate electrons makes it effective in photochemical applications, including solar energy conversion.

Case Studies

- Doping Effects : Research indicates that doping this compound with materials such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) enhances its conductivity and stability in PSCs. The introduction of dopants modifies the energy levels, improving hole transport efficiency .

- Radical Formation : Studies using electron spin resonance (ESR) spectroscopy have shown that doping this compound with triphenylphosphine (TPP) leads to the formation of radical species, which are critical for enhancing the oxidation process of this compound. This transformation is essential for optimizing its performance in solar cells .

Biological Interactions

While primarily studied for its electronic properties, this compound has shown potential interactions with biological systems:

- DNA Binding : Recent studies indicate that dendrimers incorporating this compound can effectively bind and compact DNA, suggesting potential applications in gene delivery systems .

- Cellular Toxicity : Investigations into the cytotoxicity of this compound have revealed minimal adverse effects on mammalian cells at low concentrations, indicating safety for potential biomedical applications .

Doping Strategies

The effectiveness of this compound as an HTM can be significantly enhanced through various doping strategies:

- Common Dopants : Li-TFSI and TPP are among the most studied dopants that improve charge transport properties.

- Emerging Dopants : New materials such as 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ) have been explored to enhance stability without compromising efficiency .

Stability Improvements

Research indicates that modifications to the molecular structure or the incorporation of alternative dopants can lead to improved thermal and photostability of this compound-based devices. For instance, studies show that devices utilizing modified this compound retain up to 80% efficiency after prolonged exposure to operational conditions .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 404.5 g/mol |

| HOMO | ~5.14 eV |

| LUMO | ~3.85 eV |

| Conductivity (doped) | Up to 2.79 × 10⁻³ S/cm |

| Stability Retention | Up to 80% after 1000 hours |

属性

IUPAC Name |

2-N,2-N,2-N',2-N',7-N,7-N,7-N',7-N'-octakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H68N4O8/c1-86-65-29-9-53(10-30-65)82(54-11-31-66(87-2)32-12-54)61-25-45-73-74-46-26-62(83(55-13-33-67(88-3)34-14-55)56-15-35-68(89-4)36-16-56)50-78(74)81(77(73)49-61)79-51-63(84(57-17-37-69(90-5)38-18-57)58-19-39-70(91-6)40-20-58)27-47-75(79)76-48-28-64(52-80(76)81)85(59-21-41-71(92-7)42-22-59)60-23-43-72(93-8)44-24-60/h9-52H,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXWNHPWWKGTKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)C5=C(C46C7=C(C=CC(=C7)N(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)C1=C6C=C(C=C1)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC)C=C(C=C5)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H68N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583231 |

Source

|

| Record name | N~2~,N~2~,N~2'~,N~2'~,N~7~,N~7~,N~7'~,N~7'~-Octakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1225.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207739-72-8 |

Source

|

| Record name | N~2~,N~2~,N~2'~,N~2'~,N~7~,N~7~,N~7'~,N~7'~-Octakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。